3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds and is commonly referred to as a Hantzsch ester .
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is often carried out under reflux conditions in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, and reducing agents like hydrogen sources in organocatalytic reductive amination . Major products formed from these reactions include various pyridine derivatives and reduced compounds.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. As a reducing agent, it donates hydrogen atoms to other molecules, facilitating reduction reactions. It also interacts with specific molecular targets and pathways, such as blocking heme synthesis and preventing the induction of hepatic heme oxygenase-1 in biological systems .
Comparison with Similar Compounds
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another Hantzsch ester with similar reducing properties.
Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A related compound with tert-butyl ester groups.
The uniqueness of this compound lies in its specific ester groups and its applications in various fields of research and industry.
Properties
CAS No. |
55470-81-0 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
dibutyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-5-7-9-21-16(19)14-11-15(13(4)18-12(14)3)17(20)22-10-8-6-2/h18H,5-11H2,1-4H3 |
InChI Key |
UASRSUHLPPAVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCC)C)C |
Origin of Product |
United States |
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